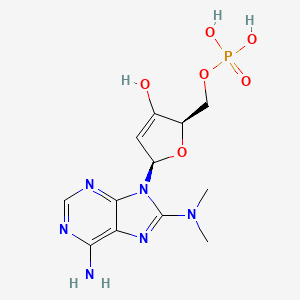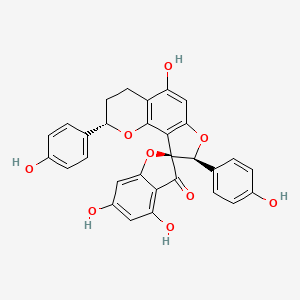
Daphnodorin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daphnodorin C is a natural product found in Daphne papyracea, Daphne odora, and Daphne feddei with data available.
Scientific Research Applications
Antitumor Activity
Daphnodorin C, along with other daphnodorins, has shown significant potential in antitumor applications. Research on daphnodorins from Daphne genkwa roots indicates their efficacy in inhibiting tumor growth and metastasis. Daphnodorins exhibit selective cytotoxicity to tumor cell lines and can protect lymphocytes from tumor-induced reduction, contributing to inhibited tumor progression (Zheng et al., 2007). Additionally, the total flavonoids of D. genkwa root, predominantly containing daphnodorin B, show marked antitumor effects, suggesting the active role of daphnodorins in combating cancer (Zheng, Gao, Chen, & Tan, 2007).
α-Glucosidase Inhibitory Activity
Daphnodorin C has demonstrated notable α-glucosidase inhibitory activity, which is crucial in managing postprandial blood glucose levels, particularly in diabetes management. This activity was identified in a study on daphnodorin dimers isolated from Edgeworthia chrysantha (Zhou et al., 2010).
Inhibitory Mechanism in Human Chymase
Daphnodorin C has been investigated for its role in inhibiting human chymase, an enzyme involved in various physiological processes, including inflammation. A study explored the inhibitory mechanisms of daphnodorins on human chymase, revealing insights into their potential therapeutic applications (Sakaguchi et al., 2001).
Antifungal and Anti-HIV-1 Properties
Research also indicates that daphnodorins, including daphnodorin C, possess antifungal and anti-HIV-1 properties. This was demonstrated in a study using compounds from the roots of Wikstroemia indica, supporting their use in antifungal and anti-HIV-1 applications (Hu, Kobayashi, Dong, Iwasaki, & Yao, 2000).
properties
CAS RN |
95733-04-3 |
|---|---|
Molecular Formula |
C30H22O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2S,2'S,8'S)-4,5',6-trihydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one |
InChI |
InChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)37-22)30(29(38-24)15-3-7-17(32)8-4-15)28(36)25-21(35)11-18(33)12-23(25)39-30/h1-8,11-13,22,29,31-35H,9-10H2/t22-,29-,30+/m0/s1 |
InChI Key |
ISQNBCHHDNWNEQ-TVNVSJRUSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C=C2O)O[C@H]([C@]34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)O[C@@H]1C7=CC=C(C=C7)O |
SMILES |
C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
Canonical SMILES |
C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
synonyms |
daphnodorin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



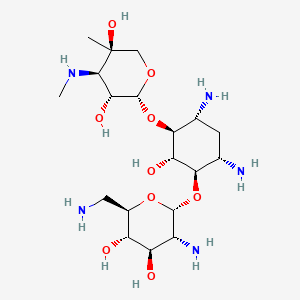
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
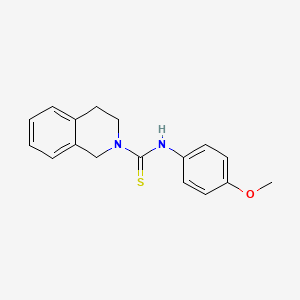
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
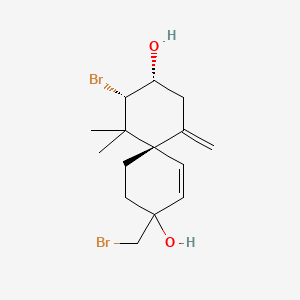

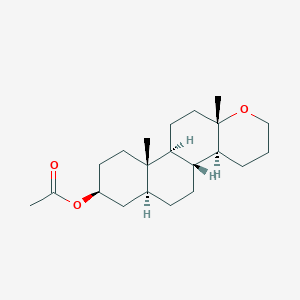
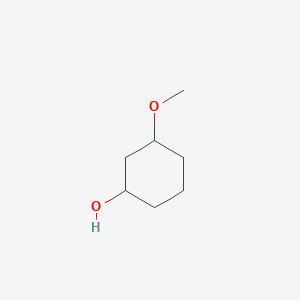
![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
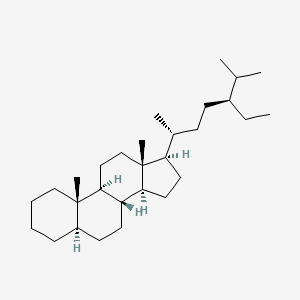

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
